Sphingomyelin

Catalog No.
S1538756
CAS No.
85187-10-6
M.F
C41H84N2O8P+
M. Wt
732.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphingomyelin

CAS Number

85187-10-6

Product Name

Sphingomyelin

IUPAC Name

2-[hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C41H84N2O8P+

Molecular Weight

732.1 g/mol

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1

InChI Key

FNTDHZPGGKYWES-UPGBQNGXSA-O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Synonyms

SPM; Ceramide-1-phosphorylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Structural Integrity and Cellular Signaling

Sphingomyelin plays a crucial role in maintaining the structure and fluidity of cell membranes. Its unique structure, with a ceramide backbone and a phosphorylcholine head group, allows it to interact with both water and lipids, creating a stable yet flexible bilayer. This bilayer forms the foundation of cell membranes, dictating the passage of molecules and ions in and out of the cell [National Institutes of Health, ]. Additionally, sphingomyelin interacts with cholesterol to form specialized microdomains called lipid rafts, which are crucial for cell signaling processes [PNAS, ].

Neurodegenerative Diseases

Sphingomyelin metabolism is intricately linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research suggests that imbalances in sphingomyelin levels or alterations in its breakdown products, such as ceramides, might contribute to the progression of these diseases [Nature Reviews Neuroscience, ]. Studies are ongoing to explore the potential of sphingomyelin as a biomarker or therapeutic target for neurodegenerative diseases.

Cancer Research

Sphingomyelin is being investigated for its role in cancer development and progression. Some studies suggest that sphingomyelin levels might be altered in cancer cells, potentially affecting cell signaling and proliferation [Advances in Cancer Research, ]. Researchers are exploring whether manipulating sphingomyelin metabolism could offer novel therapeutic strategies for cancer treatment.

Drug Delivery Systems

Sphingomyelin's unique properties are being harnessed to develop drug delivery systems. Due to its biocompatibility and ability to form liposomes (spherical vesicles), sphingomyelin can be used to encapsulate drugs and improve their delivery to specific target sites within the body [International Journal of Pharmaceutics, ]. This holds promise for delivering drugs more efficiently and reducing side effects.

Sphingomyelin is a crucial component of cell membranes, particularly abundant in the myelin sheath that insulates nerve fibers []. It belongs to a class of lipids called sphingolipids, found primarily in animal cells []. Sphingomyelin is synthesized within the cell and plays a vital role in maintaining cell structure and function [].


Molecular Structure Analysis

Sphingomyelin has a unique structure compared to other phospholipids (fatty molecules in cell membranes). It consists of three main components [, ]:

  • Sphingosine: A long, nitrogen-containing backbone forming the base of the molecule.
  • Fatty Acid: A hydrocarbon chain attached to the sphingosine, influencing the molecule's properties.
  • Phosphocholine Head Group: A phosphate group linked to a choline molecule, providing a hydrophilic (water-loving) end to the molecule.

This structure creates a distinct amphipathic nature, meaning one end (phosphocholine) is attracted to water, while the other end (fatty acid) is repelled by water. This amphipathicity is essential for sphingomyelin's function in cell membranes [].


Chemical Reactions Analysis

Sphingomyelin is involved in various cellular processes, including its metabolism. Here are some relevant reactions:

  • Synthesis: Sphingomyelin is produced in the endoplasmic reticulum of cells through a series of enzyme-mediated reactions. The specific pathway involves serine, a common amino acid [].
  • Breakdown: Sphingomyelinases, a group of enzymes, break down sphingomyelin into ceramide and phosphocholine. Ceramide itself acts as a signaling molecule in various cellular processes [].

Physical And Chemical Properties Analysis

Sphingomyelin is a complex molecule with properties not readily available due to its difficulty in isolation. However, some general properties of sphingolipids include []:

  • Insoluble in water due to the hydrophobic fatty acid tail.
  • Soluble in organic solvents like chloroform.
  • Relatively high melting points due to the strong interactions between the molecules.

Sphingomyelin's primary function lies in its role as a structural component of cell membranes. It contributes to the membrane's fluidity, stability, and cell-to-cell interactions []. In nerve cells, sphingomyelin is a major component of the myelin sheath. The myelin sheath insulates nerve fibers, enabling faster and more efficient nerve impulses [].

Physical Description

Solid

XLogP3

13.4

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Dates

Modify: 2023-08-15
1. R. N. Kolesnick, A. Haimovitz-Friedman, Z. Fuks, Biochem Cell Biol., Vol. 72(11-12) pp. 471-474, 19942. M. Schmuth, et al., J Invest Dermatol., Vol. 115(3) pp. 459-466, 20003. C. St Clair et al., Am J Perinatol., Vol. 25(8) pp. 473-480, 2008, 4. J. Kilkus et al., J Neurochem. Vol. 106(4) pp. 1745-1757, 20085. N. Duan RD., J Lipid Res., Vol. 47(1) pp. 154-171, 2006

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